1-メチル尿酸

概要

説明

科学的研究の応用

Nephrological Implications

1-Methyluric acid has been implicated in several renal conditions, particularly in the formation of kidney stones and acute kidney injury.

Case Studies of 1-Methyluric Acid Nephropathy

- Case Analysis : A study documented three patients with acute kidney injury attributed to 1-methyluric acid nephropathy. Patients exhibited severe tubular injury characterized by crystalluria of 1-methyluric acid crystals, identifiable under polarized light microscopy as having a "Maltese cross" appearance. The presence of these crystals was linked to significant renal impairment, with therapeutic interventions including the withdrawal of caffeine and administration of allopurinol, which showed promising outcomes in two cases .

- Longitudinal Study : Over a 40-year period, 20 cases of kidney stones composed partially or wholly of 1-methyluric acid were analyzed at Necker and Tenon Hospital. Most patients had a history of high caffeine consumption, suggesting a correlation between caffeine intake and elevated urinary concentrations of 1-methyluric acid, leading to stone formation .

Crystallization Mechanisms

The crystallization of 1-methyluric acid in urine can occur due to:

- High concentrations resulting from excessive caffeine intake.

- The presence of other metabolic factors such as analgesic nephropathy or gouty attacks .

Pharmacological Context

1-Methyluric acid serves as a significant metabolite in pharmacokinetics, especially concerning drugs metabolized by cytochrome P450 enzymes.

Metabolism Studies

- Theophylline Interaction : Research indicates that 1-methyluric acid is a major metabolite of theophylline, a drug used for respiratory diseases. Studies have shown that the pharmacokinetics of theophylline can be affected by co-administration with herbal compounds like decursin, which alters the metabolism and clearance rates of both theophylline and its metabolites, including 1-methyluric acid .

- Caffeine Metabolism : As a metabolite of caffeine, 1-methyluric acid's levels can reflect caffeine consumption patterns in individuals. This relationship has implications for understanding caffeine's effects on health and its potential role in exacerbating conditions such as renal disease .

Biochemical Role

In addition to its clinical significance, 1-methyluric acid plays a role in biochemical pathways related to purine metabolism.

Biochemical Pathways

- Xanthine Oxidase Activity : The formation of 1-methyluric acid is influenced by xanthine oxidase activity. This enzyme's induction can lead to increased synthesis of 1-methyluric acid from caffeine and other purines. Understanding this pathway is crucial for developing therapeutic strategies for conditions associated with purine metabolism disorders .

Data Summary Table

作用機序

1-メチル尿酸は、主にその抗酸化作用によって効果を発揮します。低密度リポタンパク質などの分子を酸化修飾から保護します。 この化合物はラジカルスカベンジャーとして作用し、フリーラジカルを中和して酸化損傷を防ぎます . 分子標的には活性酸素種が含まれ、関与する経路は酸化ストレスと抗酸化防御メカニズムに関連しています .

類似化合物:

尿酸: プリン代謝に関与する、1-メチル尿酸の前駆体です。

テオフィリン: 1-メチル尿酸に代謝されるメチルキサンチンです。

カフェイン: 1-メチル尿酸に代謝される別のメチルキサンチンです.

比較: 1-メチル尿酸は、N-1位での特異的なメチル化により、尿酸やその他のメチルキサンチンと区別されます。 このメチル化は、前駆体よりもラジカルスカベンジャー能が強化されるなど、独特の化学的性質と生物学的活性を付与します .

生化学分析

Biochemical Properties

1-Methyluric acid is a major metabolite of caffeine and theophylline with antioxidant activity that protects molecules such as low-density lipoproteins (LDL) from oxidative modifications . It may be used in studies aimed at differentiating the activities of caffeine and theophylline metabolites .

Cellular Effects

1-Methyluric acid acts on the urinary bladder mucosa and increases the blood glucose, insulin, triglyceride, and cholesterol levels . It is a compound that features prominently in research focused on purine metabolism, an area of particular interest in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of 1-Methyluric acid involves its role as a metabolite in the breakdown pathway of caffeine . It serves as a useful biomarker for studying the metabolism and biological effects of methylxanthines .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Methyluric acid has been used for the determination of uric acid in stool samples by liquid chromatography and tandem mass spectrometry . It has also been used in turbidimetric assay of synthetic urine samples .

Metabolic Pathways

1-Methyluric acid is one of the three main theophylline metabolites in humans . It is one of the purine components in urinary calculi. Methylated purines originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .

Transport and Distribution

It is known that methylxanthines and methyluric acids are secondary plant metabolites derived from purine nucleotides .

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyluric acid can be synthesized through the methylation of uric acid. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of 1-methyluric acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

反応の種類: 1-メチル尿酸は、以下を含むさまざまな化学反応を起こします。

酸化: 対応するオキソ誘導体に変換できます。

還元: 還元反応によって、ジヒドロ誘導体に変換できます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってオキソ誘導体が生成されるのに対し、置換によってさまざまな官能基が導入される可能性があります .

4. 科学研究への応用

1-メチル尿酸は、いくつかの科学研究に用いられています。

化学: プリン代謝やさまざまな試薬の影響を研究するために、さまざまな化学反応の基質として使用されます。

生物学: この化合物は、ヒトや他の生物におけるカフェインとテオフィリンの代謝を研究する上で重要な代謝物です.

類似化合物との比較

Uric Acid: A precursor to 1-methyluric acid, involved in purine metabolism.

Theophylline: A methylxanthine metabolized to 1-methyluric acid.

Caffeine: Another methylxanthine that is metabolized to 1-methyluric acid.

Comparison: 1-Methyluric acid is unique due to its specific methylation at the N-1 position, which distinguishes it from uric acid and other methylxanthines. This methylation confers distinct chemical properties and biological activities, such as enhanced radical scavenging ability compared to its precursors .

生物活性

1-Methyluric acid (1-MU) is a significant metabolite of caffeine and theophylline, primarily excreted in urine. Its biological activity has garnered attention due to its association with various health conditions, particularly concerning renal health and potential implications in metabolic pathways.

1-Methyluric acid is classified as a methylated purine derivative, formed through the metabolism of methylxanthines such as caffeine, theophylline, and theobromine. The chemical structure of 1-MU allows it to be distinguished from uric acid using high-performance liquid chromatography (HPLC), a common method in clinical laboratories for analyzing purine derivatives in urinary calculi .

Renal Health and Nephropathy

Recent studies have linked 1-methyluric acid to nephropathy, particularly in patients with a history of analgesic abuse or those consuming high amounts of caffeine. A notable case study involved three patients who developed acute kidney injury attributed to the accumulation of 1-MU crystals in renal tubules. These cases were characterized by crystalluria, acute tubular injury, and the presence of distinctive round-shaped crystals under polarized light microscopy .

Case Studies:

- Case 1: A patient with rheumatoid arthritis and a history of gout developed kidney stones composed of 1-MU. Following dietary modifications and treatment adjustments, serum creatinine levels returned to baseline.

- Case 2: A drug addict presented with acute renal failure and was found to have significant levels of 1-MU crystals. Treatment with allopurinol led to improved renal function .

Association with Caffeine Metabolism

Research indicates that caffeine consumption significantly influences the levels of 1-methyluric acid in urine. A study exploring the relationship between urinary caffeine metabolites found that increased caffeine intake correlates with higher concentrations of 1-MU, suggesting its role as a biomarker for caffeine metabolism . The following table summarizes findings from this study:

| Variable | β (95% CI) | p Value |

|---|---|---|

| 1-Methyluric Acid | 0.072 (0.035, 0.110) | <0.001 |

| 3-Methyluric Acid | 1.472 (-1.373, 4.318) | 0.310 |

This data indicates a statistically significant relationship between caffeine intake and the excretion of 1-methyluric acid.

Potential Cancer Associations

Emerging research has explored potential associations between 1-methyluric acid levels and cancer risk. While data remains limited, some studies suggest that elevated levels may correlate with certain cancer types, warranting further investigation into its role as a possible biomarker for cancer risk assessment .

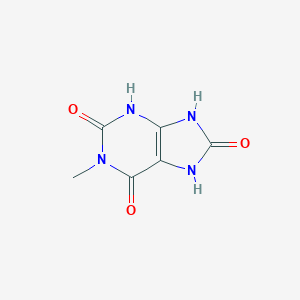

特性

IUPAC Name |

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRTQONISXGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221063 | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

708-79-2 | |

| Record name | 1-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。